molecular formula C11H15FN2 B13608355 1-(3-Fluoro-5-methylphenyl)piperazine

1-(3-Fluoro-5-methylphenyl)piperazine

Cat. No.: B13608355
M. Wt: 194.25 g/mol
InChI Key: IFJQQDUSEFKHJP-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-methylphenyl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This specific compound is characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring, which is further connected to the piperazine moiety

Preparation Methods

The synthesis of 1-(3-Fluoro-5-methylphenyl)piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This method includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-(3-Fluoro-5-methylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the fluorine atom or other substituents on the phenyl ring. Common reagents include sodium methoxide or potassium tert-butoxide.

    Cycloaddition: The compound can participate in cycloaddition reactions, such as the 1,3-dipolar cycloaddition with azides to form triazoles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Fluoro-5-methylphenyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting neurological disorders.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, piperazine derivatives are known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors. This interaction can modulate the activity of these receptors, leading to potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

1-(3-Fluoro-5-methylphenyl)piperazine can be compared with other piperazine derivatives, such as:

Properties

Molecular Formula

C11H15FN2

Molecular Weight

194.25 g/mol

IUPAC Name

1-(3-fluoro-5-methylphenyl)piperazine

InChI

InChI=1S/C11H15FN2/c1-9-6-10(12)8-11(7-9)14-4-2-13-3-5-14/h6-8,13H,2-5H2,1H3

InChI Key

IFJQQDUSEFKHJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)N2CCNCC2

Origin of Product

United States

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